molecular formula C14H12N4O6 B1230797 N-[2-(2,4,6-trinitrophenyl)ethyl]aniline

N-[2-(2,4,6-trinitrophenyl)ethyl]aniline

Cat. No. B1230797
M. Wt: 332.27 g/mol
InChI Key: WPDUWQVPOYWUIS-UHFFFAOYSA-N
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Description

N-[2-(2,4,6-trinitrophenyl)ethyl]aniline is a C-nitro compound.

Scientific Research Applications

1. Reaction Kinetics and Mechanisms

Research on N-[2-(2,4,6-trinitrophenyl)ethyl]aniline often focuses on understanding its reaction kinetics and mechanisms. Castro et al. (1999) conducted a detailed study on the kinetics of reactions between anilines, including N-[2-(2,4,6-trinitrophenyl)ethyl]aniline, and ethyl S-aryl thiocarbonates. Their findings highlighted the different reaction mechanisms and stability of intermediates in these processes, providing valuable insights into the behavior of such compounds under various conditions (Castro et al., 1999).

2. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving N-[2-(2,4,6-trinitrophenyl)ethyl]aniline have been a subject of interest. For instance, Crampton and Robotham (1998) investigated the kinetics of σ-adduct formation and nucleophilic substitution reactions with aniline in various solvents. Their studies revealed important aspects of the reaction mechanisms and the influence of different substituents and solvents on these processes (Crampton & Robotham, 1998).

3. Spectroscopic and Theoretical Investigations

Spectroscopic techniques like FT-IR and UV-Vis, along with theoretical methods, have been employed to study derivatives of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline. Ceylan et al. (2016) carried out a comprehensive study using these methods to explore the crystal structure, molecular geometry, electronic spectra, and vibrational frequencies of such compounds, offering a deeper understanding of their physical and chemical properties (Ceylan et al., 2016).

4. Corrosion Inhibition

The potential application of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline derivatives in corrosion inhibition has also been explored. Daoud et al. (2014) synthesized a thiophene Schiff base derivative and evaluated its efficiency in inhibiting corrosion on mild steel in acidic solutions. Their findings contribute to the development of more effective corrosion inhibitors (Daoud et al., 2014).

5. Photonic and Electron Transport Applications

N-[2-(2,4,6-trinitrophenyl)ethyl]aniline derivatives have been studied for their potential in photonic and electron transport applications. Matsui et al. (1993) synthesized N-(nitrofluorenylidene)anilines, which exhibited properties suitable for electron transport in electrophotography, highlighting the compound's utility in advanced technological applications (Matsui et al., 1993).

properties

Product Name

N-[2-(2,4,6-trinitrophenyl)ethyl]aniline

Molecular Formula

C14H12N4O6

Molecular Weight

332.27 g/mol

IUPAC Name

N-[2-(2,4,6-trinitrophenyl)ethyl]aniline

InChI

InChI=1S/C14H12N4O6/c19-16(20)11-8-13(17(21)22)12(14(9-11)18(23)24)6-7-15-10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2

InChI Key

WPDUWQVPOYWUIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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